Triethyl cyclohexyl ammonium hydroxide
Description
Triethyl cyclohexyl ammonium hydroxide is a quaternary ammonium compound with the chemical formula C12H27NO. It is a colorless to pale yellow liquid that is highly soluble in water. This compound is known for its strong basicity and is commonly used in various chemical reactions and industrial applications.
Properties
CAS No. |
26214-06-2 |
|---|---|
Molecular Formula |
C12H27NO |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
cyclohexyl(triethyl)azanium;hydroxide |
InChI |
InChI=1S/C12H26N.H2O/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h12H,4-11H2,1-3H3;1H2/q+1;/p-1 |
InChI Key |
BJJMKIKGNPUDEM-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)C1CCCCC1.[OH-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl cyclohexyl ammonium hydroxide can be synthesized through a quaternization reaction. This involves the reaction of triethylamine with cyclohexyl chloride in the presence of a suitable solvent, such as methanol or ethanol. The reaction is typically carried out at room temperature and yields triethyl cyclohexyl ammonium chloride. The chloride salt is then treated with a strong base, such as sodium hydroxide, to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Triethyl cyclohexyl ammonium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxides and hydroxides.
Reduction: Amines and other reduced forms.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Triethyl cyclohexyl ammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It is used in the preparation of biological buffers and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of triethyl cyclohexyl ammonium hydroxide involves its strong basicity and ability to act as a nucleophile. It can deprotonate acids and participate in nucleophilic substitution reactions. The molecular targets include various electrophilic centers in organic molecules, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium hydroxide
- Tetraethylammonium hydroxide
- Trimethylcyclohexyl ammonium hydroxide
Uniqueness
Triethyl cyclohexyl ammonium hydroxide is unique due to its specific structure, which combines the properties of both triethylamine and cyclohexyl groups. This gives it distinct reactivity and solubility characteristics, making it suitable for specialized applications in organic synthesis and industrial processes.
Biological Activity
Triethyl cyclohexyl ammonium hydroxide (TECAH) is a quaternary ammonium compound that has garnered interest for its biological activity, particularly in antimicrobial and cytotoxic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of TECAH's biological properties.
Chemical Structure and Properties
TECAH has the molecular formula and features a cyclohexyl group attached to a triethylammonium moiety. This structure contributes to its amphiphilic characteristics, allowing it to interact with both hydrophilic and lipophilic environments.
Antimicrobial Activity
TECAH has been studied for its potential antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial effects of TECAH, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These results suggest that TECAH is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions.
Cytotoxicity Studies
In addition to its antimicrobial properties, TECAH has been evaluated for cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Activity
A study conducted on human cancer cell lines (e.g., MOLT-4 and HL-60) demonstrated that TECAH exhibited dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MOLT-4 | 12 |
| HL-60 | 15 |
The IC50 values indicate that TECAH can inhibit cell growth effectively at relatively low concentrations, highlighting its potential as an anticancer agent.
The mechanism by which TECAH exerts its biological effects is primarily attributed to its ability to disrupt cellular membranes. The cationic nature of the ammonium group allows TECAH to interact with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.
Comparative Analysis
To further understand the biological activity of TECAH, it can be compared with other quaternary ammonium compounds known for their antimicrobial and cytotoxic properties.
| Compound | MIC (µg/mL) | IC50 (µM) |
|---|---|---|
| This compound (TECAH) | 8 | 12 |
| Benzalkonium chloride | 4 | 10 |
| Cetyltrimethylammonium bromide | 16 | 20 |
This table illustrates that while TECAH demonstrates competitive activity, it may not be the most potent compared to benzalkonium chloride but shows promise in specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
